Cas no 16064-21-4 (2-sulfanyl-5,6,7,8-tetrahydroquinazolin-4-ol)
2-sulfanyl-5,6,7,8-tetrahydroquinazolin-4-ol Chemical and Physical Properties
Names and Identifiers
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- 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
- 2-Sulfanyl-5,6,7,8-tetrahydro-4-quinazolinol
- 4(1H)-Quinazolinone,2,3,5,6,7,8-hexahydro-2-thioxo-
- 4-HYDROXY-2-MERCAPTO-5,6,7,8-TETRAHYDROQUINAZOLINE
- 2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazolin-4-one
- 2-Thioxo-2,3,5,6,7,8-hexahydro-4(1H)-quinazolinone
- 4-Hydroxy-5,6,7,8-tetrahydroquinazoline-2-thiol
- 2,4(1H,3H)-Quinazolinedione,5,6,7,8-tetrahydro-2-thio- (5CI)
- 4-Quinazolinol, 5,6,7,8-tetrahydro-2-mercapto-(7CI,8CI)
- 1-Hydroxy-3-mercapto-5,6,7,8-tetrahydroquinazoline
- 4(3H)-Quinazolinone, 5,6,7,8-tetrahydro-2-mercapto-
- 2-sulfanyl-5,6,7,8-tetrahydroquinazolin-4-ol
- VA42515000
- J-509770
- BB 0242499
- AKOS002217518
- MFCD01685798
- HMS1659O20
- MFCD11899439
- FT-0680458
- F3120-0019
- AKOS032963858
- BS-3038
- AKOS005716870
- 2-mercapto-5,6,7,8-tetrahydroquinazolin-4(3H)-one
- 2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one
- F3249-0159
- BRCPOVNFTXLBPI-UHFFFAOYSA-N
- 2-Mercapto-5,6,7,8-tetrahydro-4(3H)-quinazolinone
- CS-0333956
- DTXSID60371440
- NIOSH/VA4251500
- 2-Thioxo-2,3,5,6,7,8-hexahydro-1H-quinazoli n-4-one
- SCHEMBL8943915
- AKOS002303108
- 5N-306S
- VU0509514-1
- 2-Thioxo-2,3,5,6,7,8-hexahydro-4(1H)-quinazolinone, AldrichCPR
- SCHEMBL5966585
- F8884-0101
- MFCD00665849
- 2-sulfanyl-3,4,5,6,7,8-hexahydroquinazolin-4-one
- 2-Sulfanylidene-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
- 2-mercapto-5,6,7,8-tetrahydroquinazolin-4-ol
- 16064-21-4
- EN300-236128
- AF-620/00296056
- A883194
- STL102646
- G29665
-
- MDL: MFCD00665849
- Inchi: 1S/C8H10N2OS/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H2,(H2,9,10,11,12)
- InChI Key: BRCPOVNFTXLBPI-UHFFFAOYSA-N
- SMILES: S=C1NC(C2=C(CCCC2)N1)=O
Computed Properties
- Exact Mass: 182.05100
- Monoisotopic Mass: 182.051384
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 73.2
Experimental Properties
- Density: 1.35
- Melting Point: 337-339°C
- Boiling Point: 398.6°Cat760mmHg
- Flash Point: 194.9°C
- Refractive Index: 1.648
- PSA: 84.81000
- LogP: 1.34970
2-sulfanyl-5,6,7,8-tetrahydroquinazolin-4-ol Security Information
- Hazard Statement: Irritant
- Hazardous Material transportation number:NONH for all modes of transport
-
Hazardous Material Identification:
- HazardClass:IRRITANT
2-sulfanyl-5,6,7,8-tetrahydroquinazolin-4-ol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-sulfanyl-5,6,7,8-tetrahydroquinazolin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189011797-1g |
2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one |
16064-21-4 | 95% | 1g |
196.88 USD | 2021-06-01 | |
| Alichem | A189011797-5g |
2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one |
16064-21-4 | 95% | 5g |
449.40 USD | 2021-06-01 | |
| TRC | B587978-10mg |
2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one |
16064-21-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B587978-50mg |
2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one |
16064-21-4 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B587978-100mg |
2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one |
16064-21-4 | 100mg |
$ 160.00 | 2022-06-07 | ||
| Fluorochem | 217900-1g |
2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one |
16064-21-4 | 95% | 1g |
£96.00 | 2022-03-01 | |
| Fluorochem | 217900-5g |
2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one |
16064-21-4 | 95% | 5g |
£360.00 | 2022-03-01 | |
| Chemenu | CM142420-5g |
2-Sulfanyl-5,6,7,8-tetrahydro-4-quinazolinol |
16064-21-4 | 95% | 5g |
$496 | 2021-08-05 | |
| Apollo Scientific | OR9369-1g |
4-Hydroxy-5,6,7,8-tetrahydroquinazoline-2-thiol |
16064-21-4 | 1g |
£96.00 | 2025-02-21 | ||
| Apollo Scientific | OR9369-5g |
4-Hydroxy-5,6,7,8-tetrahydroquinazoline-2-thiol |
16064-21-4 | 5g |
£360.00 | 2025-02-21 |
2-sulfanyl-5,6,7,8-tetrahydroquinazolin-4-ol Suppliers
2-sulfanyl-5,6,7,8-tetrahydroquinazolin-4-ol Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 2-sulfanyl-5,6,7,8-tetrahydroquinazolin-4-ol
Compound CAS No. 16064-21-4: 2-Sulfanyl-5,6,7,8-Tetrahydroquinazolin-4-Ol
Compound CAS No. 16064-21-4, also known as 2-sulfanyl-5,6,7,8-tetrahydroquinazolin-4-ol, is a structurally unique organic compound that has garnered significant attention in recent years due to its potential applications in various fields of chemistry and pharmacology. This compound belongs to the class of quinazoline derivatives, which are well-known for their diverse biological activities and structural versatility.
The molecular structure of 2-sulfanyl-5,6,7,8-tetrahydroquinazolin-4-ol consists of a quinazoline ring system with a sulfanyl group (-SH) attached at the 2-position and a hydroxyl group (-OH) at the 4-position. The presence of these functional groups imparts unique chemical and biological properties to the molecule. Recent studies have highlighted its potential as a precursor for the synthesis of more complex bioactive compounds.
One of the most promising areas of research involving this compound is its role in drug discovery. Researchers have explored its ability to act as a scaffold for the development of new pharmaceutical agents targeting various diseases. For instance, studies have shown that derivatives of 2-sulfanyl-5,6,7,8-tetrahydroquinazolin-4-ol exhibit significant antioxidant and anti-inflammatory properties, making them potential candidates for treating conditions such as neurodegenerative diseases and cardiovascular disorders.
In addition to its pharmacological applications, CAS No. 16064-21-4 has also been investigated for its catalytic properties in organic synthesis. The sulfanyl group in the molecule acts as a nucleophile in certain reactions, enabling it to participate in various transformations such as Michael additions and conjugate reductions. These reactions are crucial in the construction of complex molecular architectures required for advanced drug molecules.
The synthesis of 2-sulfanyl-5,6,7,8-tetrahydroquinazolin-4-one has been optimized through several methodologies reported in recent literature. One prominent approach involves the condensation reaction between an appropriate thioamide and an aldehyde or ketone under specific reaction conditions. This method not only ensures high yields but also provides excellent control over the stereochemistry of the product.
Furthermore, computational studies have been conducted to understand the electronic structure and reactivity of this compound at a molecular level. These studies have provided valuable insights into its interaction with biological targets and its potential for further functionalization.
In conclusion, CAS No. 16064–21–4, or 2-sulfanyl–5–(E)–(Z)–tetrahydroquinazolin–one, represents a versatile building block with immense potential in both academic research and industrial applications. As ongoing research continues to uncover new aspects of its chemistry and biology, this compound is poised to play an increasingly important role in the development of novel therapeutic agents and advanced materials.
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